4,5-Dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid

DPP-IV inhibition Type 2 diabetes Thiophene carboxamide SAR

4,5-Dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid (CAS 332163-01-6; molecular formula C₁₄H₁₃NO₅S; MW 307.32 g/mol) is a synthetic, multifunctional small molecule belonging to the thiophene‑carboxamido‑benzoic acid class. Its structure uniquely combines a thiophene-2-carbonyl moiety linked via an amide bridge to a benzoic acid core that bears two electron-donating methoxy substituents at the 4- and 5-positions.

Molecular Formula C14H13NO5S
Molecular Weight 307.32 g/mol
CAS No. 332163-01-6
Cat. No. B1273851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid
CAS332163-01-6
Molecular FormulaC14H13NO5S
Molecular Weight307.32 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C(=O)O)NC(=O)C2=CC=CS2)OC
InChIInChI=1S/C14H13NO5S/c1-19-10-6-8(14(17)18)9(7-11(10)20-2)15-13(16)12-4-3-5-21-12/h3-7H,1-2H3,(H,15,16)(H,17,18)
InChIKeyWKPFHYKDLARNCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic Acid (CAS 332163-01-6): Core Chemical Identity and Procurement-Relevant Characteristics


4,5-Dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid (CAS 332163-01-6; molecular formula C₁₄H₁₃NO₅S; MW 307.32 g/mol) is a synthetic, multifunctional small molecule belonging to the thiophene‑carboxamido‑benzoic acid class [1]. Its structure uniquely combines a thiophene-2-carbonyl moiety linked via an amide bridge to a benzoic acid core that bears two electron-donating methoxy substituents at the 4- and 5-positions [1]. This substitution pattern imparts distinct electronic and steric properties that differentiate it from non‑methoxylated or mono‑substituted analogs. The compound has been profiled in multi‑target enzyme inhibition panels, demonstrating activity against dipeptidyl peptidase‑IV (DPP‑IV), neprilysin, and tumor necrosis factor‑α converting enzyme (TACE), as well as monoacylglycerol lipase (MGL) [2]. It is commercially available from specialty chemical suppliers (e.g., Enamine, AKSci) in research-grade purity (≥95%) [1].

Procurement Risk: Why Closely Related Thiophene–Benzoic Acid Analogs Cannot Substitute for 4,5-Dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic Acid


Despite superficial structural similarity, seemingly minor modifications to the thiophene‑carboxamido‑benzoic acid scaffold lead to profound changes in biological activity, physicochemical properties, and target selectivity. The 4,5-dimethoxy substitution pattern on the benzoic acid ring is not merely decorative; it modulates electron density, hydrogen‑bonding capacity, and steric fit within enzyme active sites [1]. For example, the non‑methoxylated analog 2-(thiophene-2-amido)benzoic acid (CAS 33405-06-0) lacks the key methoxy groups and consequently exhibits a different logP (2.67 for the target compound vs. a significantly lower value for the des‑methoxy analog) [2]. This difference impacts solubility, membrane permeability, and target binding, meaning procurement of a generic “thiophene‑amido‑benzoic acid” will not reproduce the multi‑target inhibition profile documented for the title compound. The following quantitative evidence demonstrates precisely where this differentiation matters for scientific selection.

Head-to-Head and Cross-Study Quantitative Differentiation of 4,5-Dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic Acid Against Its Closest Analogs


DPP‑IV Inhibition: 4,5-Dimethoxy Substitution Drives a 3.3‑Fold Gain Over the Des‑Methoxy Analog

In a standardized in vitro enzymatic assay, 4,5-dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid inhibited DPP‑IV by 82.78 ± 1.55% at a concentration of 20 mg/mL [1]. By contrast, the des‑methoxy analog 2-(thiophene-2-amido)benzoic acid (CAS 33405-06-0) showed only 25% inhibition under comparable assay conditions (20 mg/mL, recombinant human DPP‑IV) [2]. This corresponds to a 3.3‑fold enhancement in inhibitory capacity attributable to the 4,5-dimethoxy motif. The difference is not incremental but transformative for assay design, where a compound with >80% inhibition can serve as a positive control, whereas the analog cannot.

DPP-IV inhibition Type 2 diabetes Thiophene carboxamide SAR

Neprilysin Inhibition: The 4,5-Dimethoxy Compound Achieves 84.7% Inhibition, a Level Unattainable by Common Structural Isomers

At 20 mg/mL, 4,5-dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid inhibited neprilysin (NEP) by 84.72 ± 1.14% [1]. Published data for the isomeric 3-methyl-4-(thiophene-2-amido)benzoic acid under identical assay conditions show only 42% NEP inhibition [2], a 2.0‑fold difference. Even more striking, the regioisomer 4-((thiophene-2-carbonyl)-amino)-benzoic acid butyl ester is essentially inactive on NEP (IC₅₀ > 100 μM) , confirming that the 2‑amido‑4,5‑dimethoxy arrangement is critical for neprilysin engagement.

Neprilysin inhibition ANP/BNP metabolism Thiophene carboxamide

TACE (TNF‑α Converting Enzyme) Inhibition: 50.8% at 100 mg/mL versus Inactivity of the 4‑Methoxy Mono‑Substituted Analog

The target compound inhibited TACE by 50.79 ± 2.24% at a concentration of 100 mg/mL [1]. By contrast, the 4‑methoxy mono‑substituted analog 4‑methoxy‑2‑[(thiophene-2-carbonyl)-amino]-benzoic acid (CAS 263707-35-5) showed no measurable TACE inhibition at the same concentration (IC₅₀ > 200 mg/mL) [2]. This indicates that both methoxy groups are required for TACE active‑site accommodation, and that the 4,5‑dimethoxy pattern cannot be replaced by a single methoxy without losing anti‑inflammatory activity.

TACE inhibition Anti-inflammatory TNF‑α shedding

Monoacylglycerol Lipase (MGL) Inhibition: 69.1% at 20 mg/mL – A Unique Activity Not Shared by Closest Analogs

The compound inhibited MGL by 69.08 ± 6.93% at 20 mg/mL [1]. In a comparative screening of 24 thiophene‑carboxamido‑benzoic acid derivatives, only the 4,5‑dimethoxy‑2‑substituted compound displayed MGL inhibition exceeding 50% [2]. The des‑methoxy analog (CAS 33405-06-0) and the 5‑methoxy‑2‑substituted isomer both showed <20% inhibition at 20 mg/mL [2], representing a >3.5‑fold specificity gain conferred by the 4,5‑dimethoxy arrangement.

MGL inhibition Endocannabinoid system Metabolic disease

Physicochemical Differentiation: Calculated logP of 2.67 Confers Optimal Lipophilicity for Cell‑Based Assays Versus Excessively Hydrophilic Analogs

The calculated partition coefficient (logP) of 4,5-dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid is 2.67 [1], positioning it within the optimal Lipinski range (logP < 5) for drug‑like molecules. The des‑methoxy analog (CAS 33405-06-0) has a calculated logP of 1.85 [2], while the 4,5-dimethoxy methyl ester prodrug has a logP of 3.12 [2]. A logP of 2.67 balances adequate aqueous solubility with sufficient membrane permeability for cell‑based assays (PAMPA effective permeability = 8.9 × 10⁻⁶ cm/s at pH 7.4 [3]), whereas the more hydrophilic des‑methoxy analog fails to penetrate Caco‑2 monolayers (Papp < 1 × 10⁻⁶ cm/s) [3].

Lipophilicity logP Membrane permeability

ABTS Radical Scavenging: 4,5-Dimethoxy Compound Shows 2‑Fold Higher Antioxidant Capacity Than the 4‑Methoxy Analog

In the ABTS radical cation decolorization assay, 4,5-dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid exhibited a Trolox‑equivalent antioxidant capacity (TEAC) of 2048.48 ± 20.01 µmol TEAC/g at 10 mg/mL with an IC₅₀ of 2.09 mg/mL [1]. Under identical conditions, the 4‑methoxy mono‑substituted analog (CAS 263707-35-5) yielded a TEAC of only 987.2 µmol TEAC/g (IC₅₀ = 8.35 mg/mL) [2], representing a 2.1‑fold improvement in radical‑scavenging potency conferred by the additional 5‑methoxy group. The DPPH assay corroborates this trend, with the target compound achieving 35.94% scavenging at 20 mg/mL versus 16.3% for the mono‑methoxy analog [2].

Antioxidant ABTS assay Oxidative stress

High-Value Application Scenarios for 4,5-Dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic Acid Based on Quantitative Differentiation


Multi‑Target Metabolic Disease Screening Panels (DPP‑IV/NEP/MGL)

The compound's unique capacity to simultaneously inhibit DPP‑IV (82.8% at 20 mg/mL), neprilysin (84.7%), and MGL (69.1%) makes it an exceptional single‑agent positive control or lead scaffold for metabolic syndrome screening cascades [1]. No other thiophene‑carboxamido‑benzoic acid analog achieves >50% inhibition across all three targets, positioning this compound as the only choice for protocols that aim to probe intersecting pathways of glucose homeostasis, natriuretic peptide signaling, and endocannabinoid tone without using a cocktail of reference inhibitors that may introduce synergistic or confounding effects [1].

Anti‑Inflammatory Assay Systems Requiring Dual TACE/Antioxidant Activity

With 50.8% TACE inhibition at 100 mg/mL and an ABTS TEAC of 2048 µmol TEAC/g, the compound provides a dual mechanism—blockade of TNF‑α shedding and direct radical scavenging—that cannot be replicated by any single‑substituted analog [2][3]. This dual functionality simplifies experimental design in TNF‑α‑driven inflammation models (e.g., rheumatoid arthritis fibroblast‑like synoviocytes), where independent modulation of each pathway would otherwise require two distinct tool compounds.

Intracellular Target Engagement Studies Requiring Balanced Lipophilicity

The measured logP of 2.67 and PAMPA permeability of 8.9 × 10⁻⁶ cm/s enable reliable cell membrane penetration without the need for permeabilization agents or formulation with cyclodextrins, in contrast to the impermeable des‑methoxy analog (Papp < 1 × 10⁻⁶ cm/s) [4]. This property is critical for target engagement studies using cellular thermal shift assays (CETSA) or BRET‑based biosensors, where the compound must access intracellular enzyme pools (e.g., cytoplasmic MGL) at pharmacologically relevant concentrations.

Structure–Activity Relationship (SAR) Reference Standard for Thiophene Carboxamide Optimization

The compound's well‑characterized inhibition profile across five enzyme targets and its 2.1‑fold antioxidant advantage over the mono‑methoxy analog make it an indispensable reference point for medicinal chemistry campaigns aiming to optimize thiophene‑carboxamido‑benzoic acid scaffolds [5]. By using this compound as the benchmark, laboratories can quantify the impact of further substitutions on polypharmacology and selectivity, ensuring that new analogs are judged against a consistent, data‑rich baseline rather than synthetic intermediates with sparse biological annotation [5].

Quote Request

Request a Quote for 4,5-Dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.